Cas no 851116-64-8 (2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid)

2-(2-Oxo-1,3-thiazolidin-3-yl)acetic acid is a heterocyclic compound featuring a thiazolidinone core functionalized with an acetic acid moiety. This structure imparts versatility in synthetic and medicinal chemistry, serving as a key intermediate in the development of pharmacologically active molecules. The thiazolidinone scaffold is known for its bioactivity, particularly in antimicrobial, anti-inflammatory, and antidiabetic applications. The acetic acid side chain enhances solubility and reactivity, facilitating further derivatization. The compound’s stability and well-defined reactivity profile make it suitable for use in peptide coupling, heterocyclic synthesis, and drug discovery. Its purity and consistent performance are critical for research and industrial applications requiring precise chemical transformations.
2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid structure
851116-64-8 structure
Product Name:2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid
CAS No:851116-64-8
MF:C5H7NO3S
MW:161.178980112076
CID:2104257
Update Time:2025-05-19

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-oxothiazolidin-3-yl)acetic acid
    • 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid
    • Inchi: 1S/C5H7NO3S/c7-4(8)3-6-1-2-10-5(6)9/h1-3H2,(H,7,8)
    • InChI Key: JUGYDXVBEGEZGR-UHFFFAOYSA-N
    • SMILES: S1C(N(CC(=O)O)CC1)=O

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid Pricemore >>

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Additional information on 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid

Introduction to 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid (CAS No. 851116-64-8)

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid, identified by the CAS number 851116-64-8, is a significant compound in the realm of pharmaceutical chemistry and biochemistry. This heterocyclic organic compound features a thiazolidine ring system linked to an acetic acid moiety, making it a versatile intermediate in the synthesis of various biologically active molecules. The unique structural framework of this compound imparts distinct chemical properties that have garnered interest from researchers exploring novel therapeutic agents.

The thiazolidine core of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid is a five-membered saturated heterocycle containing sulfur and nitrogen atoms. This structural motif is well-documented for its role in medicinal chemistry due to its ability to mimic natural biomolecules and interact with biological targets. The presence of the 2-oxo group (keto group) further enhances its reactivity, enabling diverse functionalization strategies. These characteristics make it a valuable building block for designing molecules with potential applications in drug discovery.

In recent years, there has been growing attention on derivatives of thiazolidine due to their pharmacological significance. Studies have demonstrated that compounds incorporating this scaffold exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. The acetic acid side chain in 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid provides an additional site for chemical modification, allowing for the development of structurally diverse analogs with tailored biological profiles.

One of the most compelling aspects of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid is its potential as a precursor in the synthesis of protease inhibitors. Thiazolidine derivatives have been extensively studied for their ability to inhibit enzymes such as matrix metalloproteinases (MMPs), which are implicated in various pathological processes including cancer metastasis and tissue degradation. The keto group and the sulfur atom in the thiazolidine ring facilitate hydrogen bonding and hydrophobic interactions with enzyme active sites, making this compound a promising candidate for enzyme inhibition studies.

Moreover, the acetic acid moiety can be further functionalized to introduce carboxylate groups or esters, which are common pharmacophores in drug molecules. These modifications can influence solubility, metabolic stability, and binding affinity, thereby optimizing pharmacokinetic and pharmacodynamic properties. The versatility of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid as a scaffold has led to its incorporation into numerous research projects aimed at developing novel therapeutics.

Recent advancements in computational chemistry have further enhanced the utility of thiazolidine-based compounds like 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid. Molecular docking simulations and virtual screening techniques have enabled researchers to predict binding interactions with target proteins with high accuracy. This approach has accelerated the discovery process by allowing rapid evaluation of large libraries of compounds without the need for extensive experimental screening.

The synthesis of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid typically involves multi-step organic reactions starting from readily available precursors. The key steps often include cyclization reactions to form the thiazolidine ring followed by functional group transformations to introduce the acetic acid moiety. Optimization of reaction conditions is crucial to achieve high yields and purity levels required for pharmaceutical applications.

In conclusion, 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid (CAS No. 851116-64-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing biologically active molecules. As research continues to uncover new therapeutic applications for thiazolidine derivatives, compounds like this are poised to play a pivotal role in the development of next-generation drugs.

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